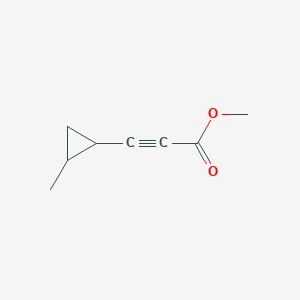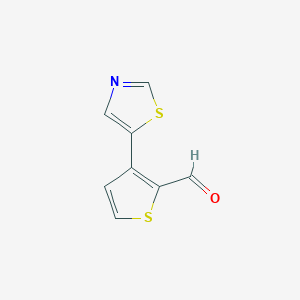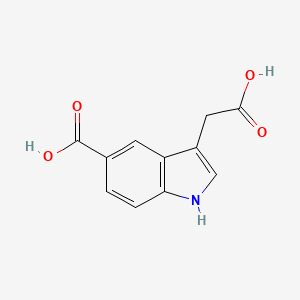![molecular formula C15H23NO B13182056 {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol typically involves the reaction of cyclopentanone with 2-methylphenylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the product .
化学反応の分析
Types of Reactions
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclohexyl}methanol
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cycloheptyl}methanol
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclooctyl}methanol
Uniqueness
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol is unique due to its specific cyclopentyl structure, which may confer distinct chemical and biological properties compared to its cyclohexyl, cycloheptyl, and cyclooctyl analogs .
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
[1-[2-amino-1-(2-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-6-2-3-7-13(12)14(10-16)15(11-17)8-4-5-9-15/h2-3,6-7,14,17H,4-5,8-11,16H2,1H3 |
InChIキー |
ZOXCNBYYHFVDEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(CN)C2(CCCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


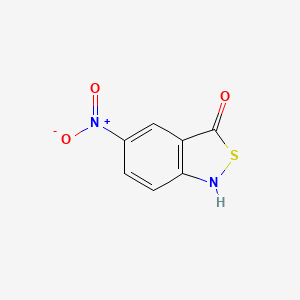
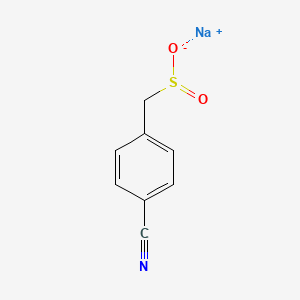
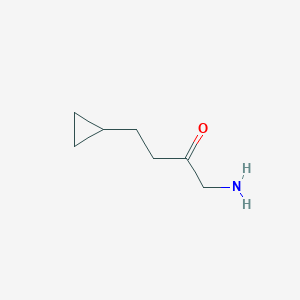

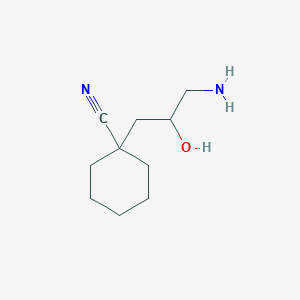
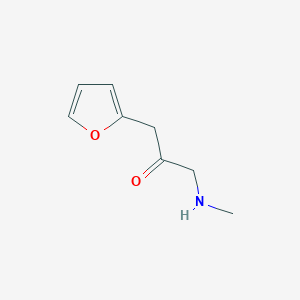
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
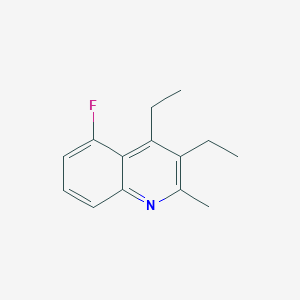
![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
